
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene (ACP) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential to cause cancer and other adverse health effects. ACP is a potent mutagen and carcinogen, and exposure to this chemical has been linked to an increased risk of lung cancer, skin cancer, and other types of cancer. Despite its potential health hazards, ACP has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is a potent mutagen and carcinogen that can cause DNA damage through the formation of reactive metabolites. These metabolites can bind to DNA and cause mutations, which can lead to the development of cancer. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other adverse health effects.
Biochemical and Physiological Effects:
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been shown to have a number of biochemical and physiological effects on cells and tissues. Studies have demonstrated that 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can induce DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer and other adverse health effects. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to affect cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been used in laboratory experiments to investigate its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. One advantage of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in these experiments is that it is a potent mutagen and carcinogen, which can provide insights into the mechanisms of cancer development. However, one limitation of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in laboratory experiments is that it is a hazardous chemical that requires careful handling and disposal to prevent exposure to researchers and the environment.
Orientations Futures
There are many potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, including investigations into its mechanism of action, its potential therapeutic applications, and its effects on the environment. One area of research that has received increased attention in recent years is the development of new methods for synthesizing 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene that are more environmentally friendly and sustainable. Other potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene include investigations into its role in the development of other types of cancer, as well as its effects on human health and the environment at low levels of exposure.
Méthodes De Synthèse
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can be synthesized through a number of different methods, including chemical synthesis, microbial synthesis, and plant synthesis. One common method involves the reaction of cyclopentadiene with maleic anhydride to produce the diels-alder adduct, which can then be converted to 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene through a series of chemical reactions.
Applications De Recherche Scientifique
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been the subject of extensive scientific research due to its potential health hazards and its role in the development of cancer. Studies have investigated the mechanism of action of 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, as well as its biochemical and physiological effects on cells and tissues. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been used in laboratory experiments to test its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
105708-67-6 |
|---|---|
Nom du produit |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
3-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaenyl acetate |
InChI |
InChI=1S/C20H14O2/c1-11(21)22-17-10-15-9-14-4-2-3-12-5-6-13-7-8-16(17)19(15)20(13)18(12)14/h2-9,17H,10H2,1H3 |
Clé InChI |
VDWHJWAVLSNCAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
SMILES canonique |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
Synonymes |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



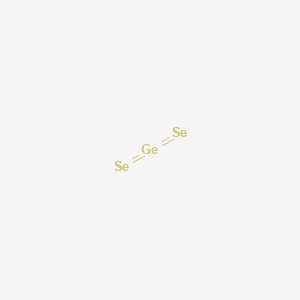

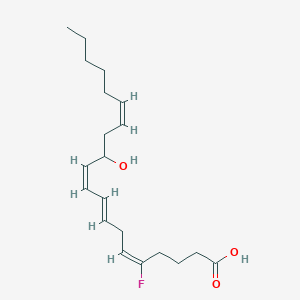
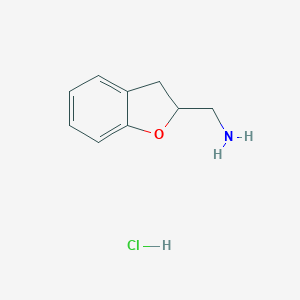
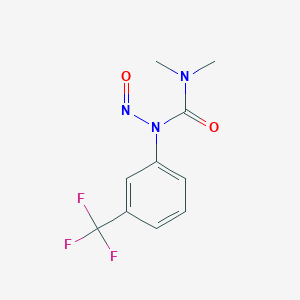

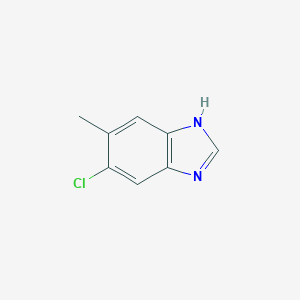
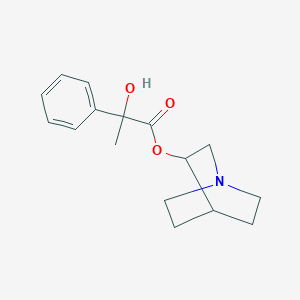


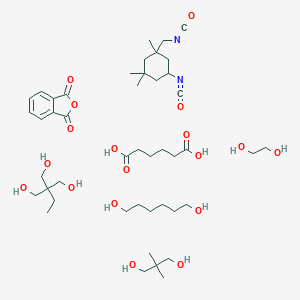
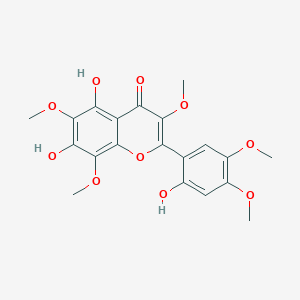
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
